Methyl 4-(thiophen-2-yl)benzoate
Overview
Description
Methyl 4-(thiophen-2-yl)benzoate is a compound that is structurally related to various benzoate derivatives and thiophene-containing molecules. These types of compounds are of interest due to their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis. The thiophene moiety, in particular, is a common structural motif in molecules with interesting electronic and photophysical properties.
Synthesis Analysis
The synthesis of compounds related to Methyl 4-(thiophen-2-yl)benzoate often involves condensation reactions, as seen in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate and methyl 4-(5-formyl-2-methoxyphenoxy)benzoate . These reactions typically require catalysts and specific conditions to achieve high yields. For instance, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate was optimized using cupric oxide as a catalyst and a mixture of calcium carbonate with potassium carbonate as condensing agents .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction . These studies provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the properties and reactivity of the compounds.
Chemical Reactions Analysis
Compounds with a thiophene moiety, such as Methyl 4-(thiophen-2-yl)benzoate, can undergo various electrophilic substitution reactions, including bromination, nitration, formylation, and acylation . The position of substitution on the thiophene ring can be influenced by the presence of other substituents and reaction conditions. For example, the nitration of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole can involve the thiophene ring or both thiophene and benzene fragments, depending on the conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the fluorescence properties of (1-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole) and its copper complexes have been studied, showing that these compounds can emit fluorescence upon excitation, which is significant for potential applications in optoelectronic devices . Additionally, the quantum chemical calculations can provide insights into the steric arrangement and electronic properties of the molecules .
Scientific Research Applications
Photophysical Properties and Luminescence
- Enhanced Quantum Yield and Luminescence : Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives exhibit unique luminescence properties with varying quantum yields influenced by substituted groups, proving their potential in photophysical applications (Kim et al., 2021).
- Characteristics in Dichloromethane : Derivatives of methyl salicylate, including methyl 2-hydroxy-4-(thiophen-2-yl)benzoate, show distinct absorption spectra and emission features in dichloromethane, which can be valuable for understanding their photochemical behavior (Yoon et al., 2019).
Applications in Organic Synthesis
- Novel Derivatives Synthesis : Thiophene-benzothiazole derivatives, including those related to Methyl 4-(thiophen-2-yl)benzoate, have been synthesized, showing varied absorption behaviors in different solvents. These findings are crucial for synthetic organic chemistry (Ermiş & Durmuş, 2020).
- Synthesis of Antimicrobial Agents : Derivatives of this compound have shown potential in the synthesis of new antimicrobial agents, indicating their importance in medicinal chemistry (Patel & Patel, 2017).
Material Science and Polymer Research
- Electrochromic Properties : Studies on copolymers containing carbazole and thiophene units, related to Methyl 4-(thiophen-2-yl)benzoate, have revealed significant electrochromic properties, which are essential for developing smart materials (Aydın & Kaya, 2013).
- Polymer Solar Cells : The synthesis of a planar copolymer for high-efficiency polymer solar cells demonstrates the application of thiophene derivatives in renewable energy technologies (Qin et al., 2009).
Safety And Hazards
properties
IUPAC Name |
methyl 4-thiophen-2-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKUJLJBJZNZIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395190 | |
Record name | Methyl 4-(thiophen-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(thiophen-2-yl)benzoate | |
CAS RN |
17595-86-7 | |
Record name | Methyl 4-(thiophen-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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